molecular formula C8H10ClNO B1265949 2'-Aminoacetophenone Hydrochloride CAS No. 25384-14-9

2'-Aminoacetophenone Hydrochloride

Cat. No. B1265949
CAS RN: 25384-14-9
M. Wt: 171.62 g/mol
InChI Key: APTPPYQXBFFQHZ-UHFFFAOYSA-N
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Description

2'-Aminoacetophenone Hydrochloride is a derivative of 2'-aminoacetophenone, a compound of interest due to its applications in various chemical syntheses and as a building block for the production of more complex molecules. The chloride form adds specificity to its reactivity, making it a valuable reagent in organic chemistry.

Synthesis Analysis

The synthesis of 2'-Aminoacetophenone derivatives involves multiple steps, including acetylation, methylation, and subsequent reactions. For instance, the synthesis of similar compounds has been reported through processes such as the Fries rearrangement, Williamson etherification, and Smiles rearrangement, leading to different yields and showcasing the compound's versatility in synthetic chemistry (Teng Da-wei, 2011) (H. Chun, 2013).

Molecular Structure Analysis

2'-Aminoacetophenone and its derivatives are known for their interesting molecular structures, which are crucial for their reactivity and applications. For instance, the molecular and crystal structure studies of related compounds have provided insights into their conformation and intermolecular interactions, which are essential for understanding their chemical behavior (J. Lewiński, J. Zachara, T. Kopec, Z. Ochal, 1997).

Chemical Reactions and Properties

2'-Aminoacetophenone Hydrochloride participates in various chemical reactions, demonstrating its versatility. Electrocatalytic C-H/N-H coupling and oxidative amido cyclization are notable reactions, facilitating the synthesis of complex molecules like isatins with moderate to good yields. These reactions underscore the compound's value in synthetic organic chemistry (Pengcheng Qian et al., 2017) (A. Ilangovan, G. Satish, 2014).

Scientific Research Applications

  • Food Science

    • Application Summary : 2’-Aminoacetophenone is one of the key volatile flavor components of masa corn flour products .
    • Results or Outcomes : The presence of 2’-Aminoacetophenone contributes to the characteristic flavor of masa corn flour products .
  • Microbiology

    • Application Summary : 2’-Aminoacetophenone is reported to be responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa .
    • Results or Outcomes : The production of 2’-Aminoacetophenone by Pseudomonas aeruginosa could potentially be used as a diagnostic tool, as the grape-like odor could indicate the presence of this bacterium .
  • Organic Synthesis

    • Application Summary : 2’-Aminoacetophenone Hydrochloride is used in the synthesis of other organic compounds .
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired organic compound. For example, it has been used in the synthesis of α-benzamidoacetophenone and indazoles .
  • Flavors and Fragrances

    • Application Summary : 2’-Aminoacetophenone is used in the flavors and fragrances industry .
    • Results or Outcomes : The result is a product with a desired flavor or fragrance .
  • Pharmaceuticals

    • Application Summary : 2’-Aminoacetophenone Hydrochloride can be used as an intermediate in the synthesis of pharmaceutical compounds .
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired pharmaceutical compound .
  • Chemical Industry

    • Application Summary : 2’-Aminoacetophenone Hydrochloride is used as a building block in the chemical industry .
    • Results or Outcomes : The result is a new chemical compound that can be used in various applications, such as the production of dyes, resins, polymers, and other chemicals .

Safety And Hazards

2’-Aminoacetophenone Hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-(2-aminophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPPYQXBFFQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

551-93-9 (Parent)
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1067091
Record name 1-(2-Aminophenyl)ethan-1-one hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Aminoacetophenone Hydrochloride

CAS RN

25384-14-9
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25384-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-aminophenyl)-, hydrochloride (1:1)
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Record name 1-(2-Aminophenyl)ethan-1-one hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)ethan-1-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
JCE Simpson, CM Atkinson, K Schofield… - Journal of the …, 1945 - pubs.rsc.org
The existing literature of o-amino-acetophenones and-benzophenones is summarised, and methods of preparation critically reviewed. In the benzophenone series, a detailed study has …
Number of citations: 47 pubs.rsc.org
S Umio, K KARIYONE, K TANAKA… - Chemical and …, 1969 - jstage.jst.go.jp
It was expected that acidic Caro’s acid would oxidize both amino and methyl group in VII. However, 2~ chloro—6—methylbenzoquinone12)(IX) was only the product obtained under an …
Number of citations: 4 www.jstage.jst.go.jp
K Schofield, JCE Simpson - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… The solution formed by diazotising (with 10% aqueous sodium nitrite) a suspension of 3-chloro-2-aminoacetophenone hydrochloride (from 1.2 g. of base, 1-2 CC of water, and 6 CC of …
Number of citations: 9 pubs.rsc.org
Q Teng, Y Xu, Y Liang, H Wang… - Advanced Synthesis & …, 2016 - Wiley Online Library
… from diynones and glycine esters or 2-aminoacetophenone hydrochloride. As part of our … diynones and glycine esters or 2-aminoacetophenone hydrochloride via a Michael addition/…
Number of citations: 27 onlinelibrary.wiley.com
K Yoshikawa, N Yamamoto, M Murata, K Awano… - Tetrahedron …, 1992 - Elsevier
… Table 1 summarizes the results of the asymmetric hydrogenation of 2-aminoacetophenone hydrochloride. The Rh(I)-complex of (R)-MOC-BIMOP was found to have much better …
Number of citations: 55 www.sciencedirect.com
S Zhang, Q Zhao, Y Zhao, W Yu… - Advanced Synthesis & …, 2020 - Wiley Online Library
… Initially, we used 2-aminoacetophenone hydrochloride (1 a) as a model substrate for the optimization of reaction conditions leading to oxazol-2-amine (4 a) (Table 1). The addition of 1 a …
Number of citations: 19 onlinelibrary.wiley.com
J Hu, H Hong, Y Qin, Y Hu, S Pu, G Liang… - Organic Letters, 2021 - ACS Publications
… In a preliminary study, we selected phenyl isothiocyanate (1a) and 2-aminoacetophenone hydrochloride (2a) as model substrates to optimize the conditions (Table 1). To prevent the …
Number of citations: 8 pubs.acs.org
S UMIO, K KARIYONE, K TANAKA… - Chemical and …, 1969 - jstage.jst.go.jp
… General Method: A)» A solution of 2-aminoacetophenone hydrochloride (IVa) (ag) in 0.1 mole buffer solution (at pH 6.5, adjusted with K2HPO4-KOH) (100 >< 9. ml) was added ethyl …
Number of citations: 12 www.jstage.jst.go.jp
MI McAllister, C Boulho, L McMillan, LF Gilpin… - RSC …, 2019 - pubs.rsc.org
… Scheme 5 Schematic representation of the species detectable in the liquid phase for the hydrogenation of 2.75 mmol 2-aminoacetophenone hydrochloride over 300 mg 5% Pd/C …
Number of citations: 7 pubs.rsc.org
AF Bella, AMZ Slawin, JC Walton - The Journal of Organic …, 2004 - ACS Publications
… The N-benzyl-2‘-aminoacetophenone hydrochloride salt 2a was obtained in good yield and converted to the corresponding O-benzyl oxime ether 3a by treatment with O-…
Number of citations: 39 pubs.acs.org

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